Pheromone-Binding Protein Affinity Ranking: 6,11-Hexadecadienyl Acetate Outranks All Structural Analogs at Apol-3 PBP
Using a competitive displacement assay with [³H]-6E,11Z-16:Ac as the radioligand and recombinant Apol-3 PBP from Antheraea polyphemus, the relative binding affinity rank order was unambiguously established as: 6E,11Z-16:Ac (the target compound) > 4E,9Z-14:Ac (AC2) > 6E,11Z-16:Al (the aldehyde) ≈ hexadecyl acetate (16:Ac, saturated) > 6E,11Z-16:OH (the alcohol) > 4E,9Z-14:OH [1]. The three PBPs tested exhibited absolute dissociation constants (K_D) for [³H]-6E,11Z-16:Ac and [³H]-4E,9Z-14:Ac between 0.6 and 30 µM [1]. Within the same species (A. pernyi), Aper-1 PBP showed a 15-fold higher affinity for 6E,11Z-16:Ac than for 4E,9Z-14:Ac, whereas Aper-2 displayed the opposite preference with a 3.5-fold bias toward the shorter-chain compound [1]. The overall affinity range across all tested structural analogs exceeded 1000-fold [1].
| Evidence Dimension | Relative binding affinity rank order for Apol-3 PBP (competitive displacement of [³H]-6E,11Z-16:Ac) |
|---|---|
| Target Compound Data | 6E,11Z-16:Ac: highest affinity (rank 1); K_D range 0.6–30 µM across three PBPs; Aper-1 shows 15-fold preference over 4E,9Z-14:Ac |
| Comparator Or Baseline | 4E,9Z-14:Ac (rank 2) · 6E,11Z-16:Al (rank 3, approximately equal to hexadecyl acetate) · 6E,11Z-16:OH (rank 5) · 4E,9Z-14:OH (rank 6, lowest affinity) |
| Quantified Difference | >1000-fold affinity range across analog series; 15-fold preference of Aper-1 for target over AC2; Aper-2 shows opposite 3.5-fold preference for AC2 |
| Conditions | Recombinant Apol-3, Aper-1, and Aper-2 PBPs; [³H]-6E,11Z-16:Ac and [³H]-4E,9Z-14:Ac radioligands; Scatchard analysis; novel plastic-surface binding assay with 1-alkanol presaturation (Du et al. 1995, Biochemistry) |
Why This Matters
Procurement of any lower-ranked analog cannot substitute for 6,11-hexadecadienyl acetate in PBP-based binding assays or in applications requiring authentic Apol-3/Aper-1 PBP engagement, because the affinity deficit is quantitative and PBP-subtype-specific.
- [1] Du G, Ng CS, Prestwich GD. Protein structure encodes the ligand binding specificity in pheromone binding proteins. Biochemistry. 1995;34(27):8726-8732. doi:10.1021/bi00027a023. View Source
